molecular formula C11H13NO4 B1464499 2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid CAS No. 1250774-51-6

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Cat. No. B1464499
CAS RN: 1250774-51-6
M. Wt: 223.22 g/mol
InChI Key: ZDRCKXWHIPARKZ-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (2-THFMNA) is a novel compound that has been studied for its potential applications in a variety of scientific disciplines. 2-THFMNA is an aromatic heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

Pharmacology

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: is utilized in pharmacological research as a precursor for the synthesis of various bioactive molecules. Its structure is conducive to binding with biological targets, making it valuable for drug discovery and development. It serves as a building block for compounds that may interact with nicotinic receptors, which are implicated in numerous neurological processes .

Organic Synthesis

In organic chemistry, this compound finds its use as an intermediate in the synthesis of more complex organic molecules. Its tetrahydrofuran moiety is particularly useful in constructing cyclic structures that are prevalent in natural products and pharmaceuticals .

Material Science

The compound’s utility in material science stems from its potential as a monomer or a cross-linking agent due to its reactive functional groups. This can lead to the development of new polymeric materials with specific mechanical and chemical properties .

Analytical Chemistry

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: is employed as a standard or reference compound in analytical methods. Its well-defined structure and properties allow for the calibration of analytical instruments and the validation of analytical procedures .

Biochemistry

In biochemistry, the compound is used to study enzyme-substrate interactions, particularly those involving esterases and hydrolases that act on ester bonds. This can provide insights into enzyme mechanisms and the design of enzyme inhibitors .

Industrial Applications

Industrially, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its reactive methoxy and carboxylic acid groups make it a versatile intermediate for various chemical transformations .

properties

IUPAC Name

2-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)9-2-1-4-12-10(9)16-7-8-3-5-15-6-8/h1-2,4,8H,3,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRCKXWHIPARKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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